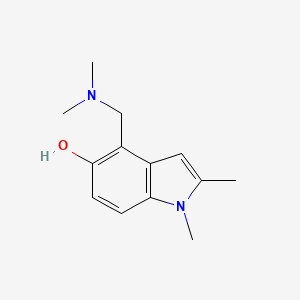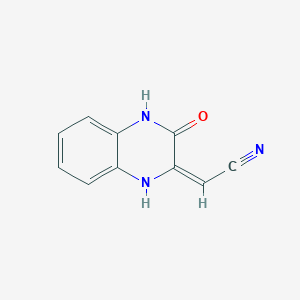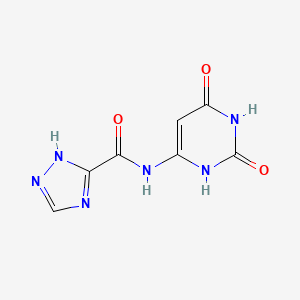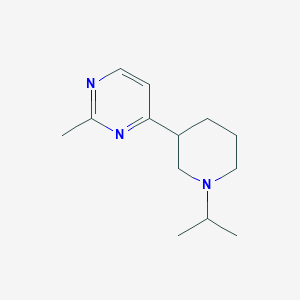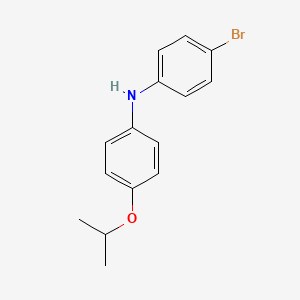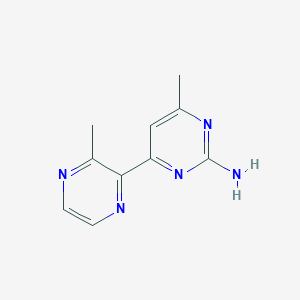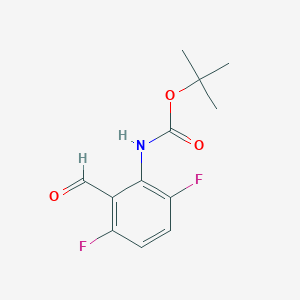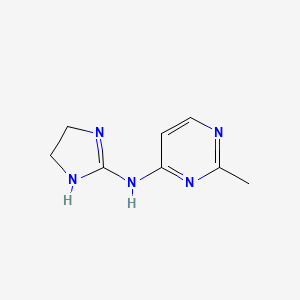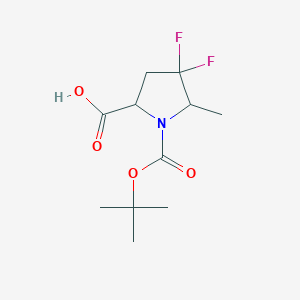
1-(tert-Butoxycarbonyl)-4,4-difluoro-5-methylpyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butoxycarbonyl)-4,4-difluoro-5-methylpyrrolidine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthesis processes.
Méthodes De Préparation
The synthesis of 1-(tert-Butoxycarbonyl)-4,4-difluoro-5-methylpyrrolidine-2-carboxylic acid typically involves the reaction of 4,4-difluoro-5-methylpyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
1-(tert-Butoxycarbonyl)-4,4-difluoro-5-methylpyrrolidine-2-carboxylic acid undergoes several types of chemical reactions:
Applications De Recherche Scientifique
1-(tert-Butoxycarbonyl)-4,4-difluoro-5-methylpyrrolidine-2-carboxylic acid is used in various scientific research applications:
Chemistry: It is used as a protecting group for amines in organic synthesis, facilitating the synthesis of complex molecules.
Biology: The compound is used in the synthesis of peptides and other biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound is used in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(tert-Butoxycarbonyl)-4,4-difluoro-5-methylpyrrolidine-2-carboxylic acid primarily involves the protection and deprotection of amines. The Boc group stabilizes the amine by reducing its nucleophilicity, allowing for selective reactions to occur at other functional groups. The deprotection process involves the cleavage of the Boc group under acidic conditions, releasing the free amine .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(tert-Butoxycarbonyl)-4,4-difluoro-5-methylpyrrolidine-2-carboxylic acid include other Boc-protected amino acids and amines. These compounds share the common feature of having a Boc group, which provides stability and ease of removal. this compound is unique due to the presence of the difluoro and methyl groups on the pyrrolidine ring, which can influence its reactivity and the types of reactions it undergoes .
Propriétés
Formule moléculaire |
C11H17F2NO4 |
|---|---|
Poids moléculaire |
265.25 g/mol |
Nom IUPAC |
4,4-difluoro-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H17F2NO4/c1-6-11(12,13)5-7(8(15)16)14(6)9(17)18-10(2,3)4/h6-7H,5H2,1-4H3,(H,15,16) |
Clé InChI |
LLRONRPSXGHEQL-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CC(N1C(=O)OC(C)(C)C)C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


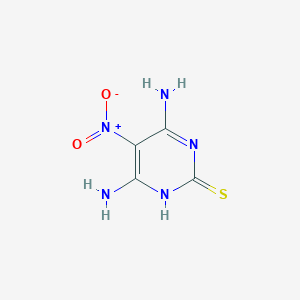

![6-Chloro-2-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one](/img/structure/B13102098.png)

